5-CHLORO-N-(4-FLUOROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE
Overview
Description
5-CHLORO-N-(4-FLUOROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(4-FLUOROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Nucleophilic substitution: Introduction of the chloro group.
Sulfonylation: Addition of the propylsulfonyl group.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions could target the pyrimidine ring or the sulfonyl group.
Substitution: The chloro and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups at the chloro or fluoro positions.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of pyrimidine are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.
Medicine
Medicinal chemistry applications might include the development of new drugs for treating diseases such as cancer, infections, or inflammatory conditions. The compound’s structure suggests it could interact with biological targets in a specific manner.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for 5-CHLORO-N-(4-FLUOROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, it could act by:
Inhibiting enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(propylsulfonyl)-4-pyrimidinecarboxamide: Lacks the fluoro group.
N-(4-fluorophenyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide: Lacks the chloro group.
5-chloro-N-(4-fluorophenyl)-4-pyrimidinecarboxamide: Lacks the propylsulfonyl group.
Uniqueness
The presence of the chloro, fluoro, and propylsulfonyl groups in 5-CHLORO-N-(4-FLUOROPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE makes it unique compared to its analogs. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
5-chloro-N-(4-fluorophenyl)-2-propylsulfonylpyrimidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3S/c1-2-7-23(21,22)14-17-8-11(15)12(19-14)13(20)18-10-5-3-9(16)4-6-10/h3-6,8H,2,7H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFJXCPKQGKSCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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